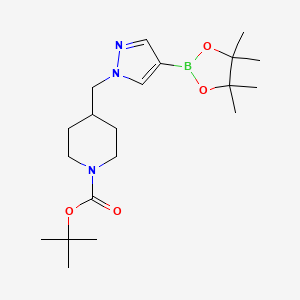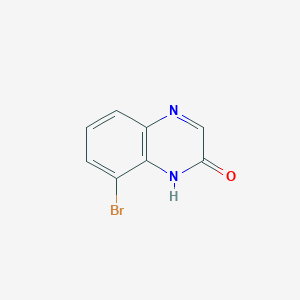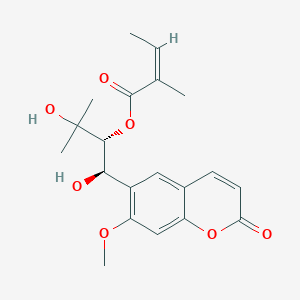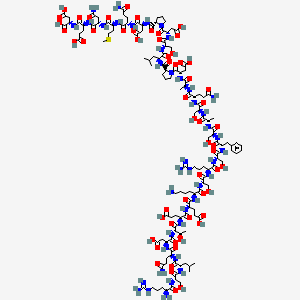
GRPP (human) trifluoroacetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GRPP (human) trifluoroacetate salt is a peptide compound with the chemical formula C₁₃₆H₂₁₅N₄₁O₅₈S . It is a synthetic peptide designed for research purposes. The sequence of GRPP (human) trifluoroacetate salt is as follows: H-Arg-Ser-Leu-Gln-Asp-Thr-Glu-Glu-Lys-Ser-Arg-Ser-Phe-Ser-Ala-Ser-Gln-Ala-Asp-Pro-Leu-Ser-Asp-Pro-Asp-Gln-Met-Asn-Glu-Asp-OH .
Synthesis Analysis
The synthesis of GRPP (human) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). Key steps include coupling amino acids in the correct order, protecting functional groups, and deprotecting them to form the peptide chain. The final product is purified and obtained as a trifluoroacetate salt .
Molecular Structure Analysis
GRPP (human) trifluoroacetate salt has a complex three-dimensional structure due to its 136 amino acids. It forms intramolecular hydrogen bonds and adopts a specific conformation. The trifluoroacetate counterions stabilize the peptide structure .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Toxicity and Safety Profiles
Trifluoroacetic acid (TFAA), structurally similar to GRPP (Human) Trifluoroacetate Salt, has been studied for its toxicity profile. Contrary to hydrofluoric acid (HF) which can lead to significant electrolyte disturbances and fatalities, TFAA does not seem to exhibit similar toxicity levels. This finding is crucial for safety assessments in environments where such substances might be present (Sun & Corbett, 2017).
Industrial and Laboratory Applications
TFAA, again similar to GRPP (Human) Trifluoroacetate Salt, is utilized in industrial and laboratory settings. The understanding of its interaction with the human body, especially in cases of exposure, is essential for developing safety protocols and treatment methods in industrial and laboratory accidents (Sun & Corbett, 2017).
Biomonitoring and Environmental Health
Organophosphate compounds like Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and Triphenyl phosphate (TPP) are used as flame retardants and plasticizers, similar in nature to GRPP (Human) Trifluoroacetate Salt. Studies exploring the relationship between these compounds in house dust and hormone levels and semen quality parameters in humans highlight the importance of understanding the environmental and health implications of these chemicals. Such research is vital for assessing human exposure and potential health effects, informing public health policy and safety guidelines (Meeker & Stapleton, 2009).
Drug Efficacy and Metabolism Studies
Isoflurane, a compound metabolized to trifluoroacetic acid, similar to GRPP (Human) Trifluoroacetate Salt, is used in medical settings as an anesthetic. Understanding its metabolism by cytochrome P450 2E1 (CYP2E1) and the impact of inhibitors on this process provides insights into drug efficacy, potential interactions, and personalized medicine approaches. This research is crucial for optimizing anesthetic use and minimizing adverse effects in clinical settings (Kharasch, Hankins & Cox, 1999).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWXEXRLQMSXBE-MYOGNRFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H215N41O58S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


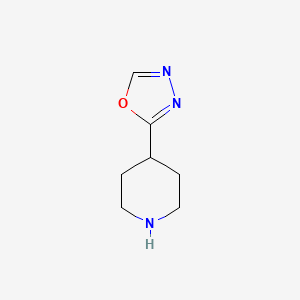
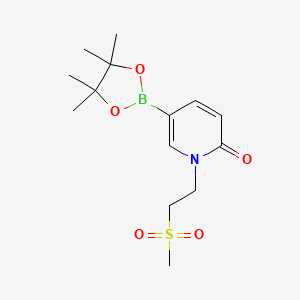
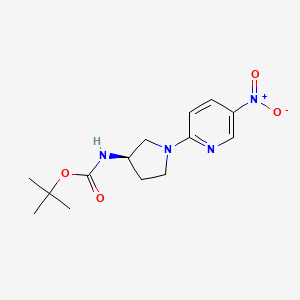
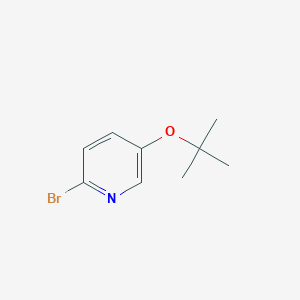
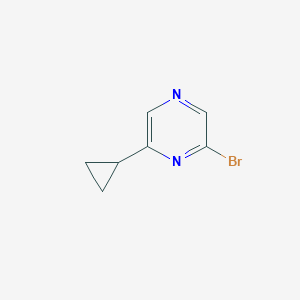
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)
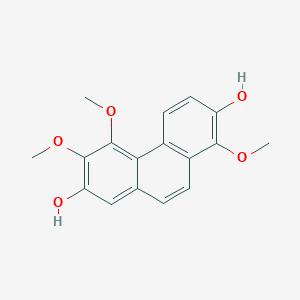
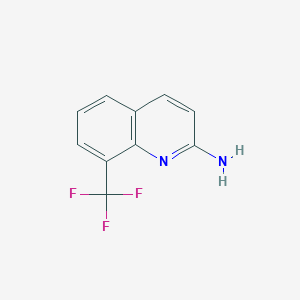
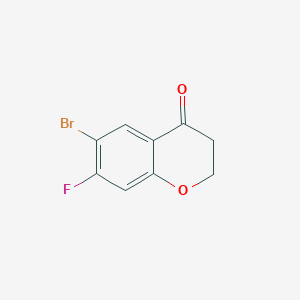
![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
